molecular formula C13H18FNO B1451523 3-{[(3-Fluorobenzyl)oxy]methyl}piperidine CAS No. 946665-40-3

3-{[(3-Fluorobenzyl)oxy]methyl}piperidine

Cat. No.: B1451523
CAS No.: 946665-40-3
M. Wt: 223.29 g/mol
InChI Key: JAUVDOWETJOQNC-UHFFFAOYSA-N
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Description

3-{[(3-Fluorobenzyl)oxy]methyl}piperidine is a chemical compound with the molecular formula C13H18FNO and a molecular weight of 223.29 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a piperidine ring substituted with a 3-fluorobenzyl group and a methoxy group.

Preparation Methods

The synthesis of 3-{[(3-Fluorobenzyl)oxy]methyl}piperidine typically involves several steps. One common method includes the reaction of piperidine with 3-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. This reaction forms the intermediate 3-fluorobenzylpiperidine, which is then reacted with methanol in the presence of a catalyst to form the final product .

Chemical Reactions Analysis

3-{[(3-Fluorobenzyl)oxy]methyl}piperidine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction yields amines.

Scientific Research Applications

3-{[(3-Fluorobenzyl)oxy]methyl}piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is used in studies involving receptor binding and enzyme inhibition, helping to elucidate the mechanisms of various biological processes.

    Medicine: Research involving this compound includes the development of new therapeutic agents, particularly those targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-{[(3-Fluorobenzyl)oxy]methyl}piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group can enhance binding affinity to certain receptors, while the piperidine ring can interact with enzyme active sites. These interactions can modulate biological pathways, leading to various effects depending on the specific target .

Comparison with Similar Compounds

Similar compounds to 3-{[(3-Fluorobenzyl)oxy]methyl}piperidine include:

    3-{[(2-Fluorobenzyl)oxy]methyl}piperidine: This compound has a similar structure but with the fluorine atom in the 2-position instead of the 3-position.

    3-{[(4-Fluorobenzyl)oxy]methyl}piperidine: Another similar compound with the fluorine atom in the 4-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

3-[(3-fluorophenyl)methoxymethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-13-5-1-3-11(7-13)9-16-10-12-4-2-6-15-8-12/h1,3,5,7,12,15H,2,4,6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUVDOWETJOQNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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